2-((5-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-pyrimidinyl)sulfanyl)-1-(3-(trifluoromethyl)phenyl)-1-ethanone

Description

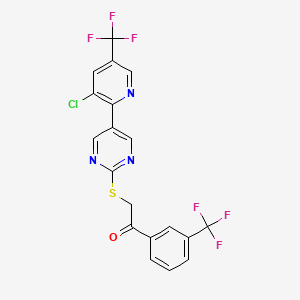

2-((5-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-pyrimidinyl)sulfanyl)-1-(3-(trifluoromethyl)phenyl)-1-ethanone is a heterocyclic compound featuring a pyridine core substituted with chloro and trifluoromethyl groups, linked via a pyrimidinyl-sulfanyl bridge to a 3-(trifluoromethyl)phenyl ethanone moiety. Such structural motifs are common in agrochemicals and pharmaceuticals, where trifluoromethyl groups improve metabolic resistance and binding affinity .

Properties

IUPAC Name |

2-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]sulfanyl-1-[3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10ClF6N3OS/c20-14-5-13(19(24,25)26)8-27-16(14)11-6-28-17(29-7-11)31-9-15(30)10-2-1-3-12(4-10)18(21,22)23/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMDSYIKMTZISL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CSC2=NC=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10ClF6N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-pyrimidinyl)sulfanyl)-1-(3-(trifluoromethyl)phenyl)-1-ethanone , hereafter referred to as Compound A , has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

Compound A features a complex structure that includes a pyrimidine ring, a pyridine moiety, and trifluoromethyl substituents. The molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of Compound A against various bacterial strains. It has demonstrated significant activity against Mycobacterium smegmatis and M. marinum , with minimum inhibitory concentrations (MICs) ranging from 0.29 to 2.34 µM .

| Microorganism | MIC (µM) |

|---|---|

| Mycobacterium smegmatis | 0.29 - 2.34 |

| M. marinum | 0.29 - 4.1 |

These findings suggest that Compound A may serve as a potent candidate for treating mycobacterial infections.

Anticancer Activity

The compound's anticancer properties have also been investigated in various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). In vitro assays revealed IC50 values ranging from 0.87 to 12.91 µM, indicating a promising potential for growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.87 - 12.91 |

| MDA-MB-231 | 1.75 - 9.46 |

The biological activity of Compound A is attributed to its ability to inhibit specific enzymes involved in microbial metabolism and cancer cell proliferation. It has been noted for its interference with membrane-bound ATPases, leading to a bactericidal effect observed in staphylococcal strains .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study published in MDPI highlighted the effectiveness of several trifluoromethyl-substituted compounds against mycobacterial strains, where Compound A was among the top performers . The study concluded that the presence of trifluoromethyl groups significantly enhanced antimicrobial potency. -

Evaluation of Anticancer Properties :

In another investigation focusing on pyrimidine derivatives, Compound A exhibited competitive inhibition against cancer cell growth, particularly in hormone-responsive and triple-negative breast cancer models . The study emphasized the importance of structural modifications in enhancing bioactivity.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrimidine, including those similar to the target compound, exhibit significant antimicrobial activities. For instance, studies have shown that compounds with chloro and trifluoromethyl substitutions demonstrate enhanced antibacterial effects against various Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .

Antiviral Activity

Pyridine and pyrimidine derivatives have been investigated for their antiviral potential. Certain compounds have demonstrated efficacy against viruses such as HIV and Dengue virus, showcasing IC50 values that indicate their potency . The presence of electron-withdrawing groups like trifluoromethyl enhances the biological activity of these derivatives.

Therapeutic Applications

Cancer Research

The structural characteristics of the compound suggest potential applications in cancer therapeutics. Pyrimidine derivatives have been explored for their ability to inhibit tumor growth through various mechanisms, including interference with nucleic acid synthesis and modulation of cellular signaling pathways .

Anti-inflammatory Effects

Some studies have indicated that similar compounds can exert anti-inflammatory effects, making them candidates for treating conditions characterized by chronic inflammation . The sulfanyl group may play a role in modulating inflammatory pathways.

Agricultural Applications

Pesticide Development

The unique structure of this compound makes it a candidate for development as a pesticide. Compounds with pyridine and pyrimidine moieties are often screened for herbicidal and insecticidal activities. Recent patents have highlighted the synthesis of related compounds aimed at enhancing agricultural productivity while minimizing environmental impact .

Case Study 1: Antimicrobial Efficacy

A series of studies conducted by Mondal et al. synthesized various pyrimidine derivatives and evaluated their antimicrobial activity. Compounds with specific substitutions were found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics in some cases .

Case Study 2: Antiviral Screening

In a study published in MDPI, several pyrimidine derivatives were tested for their antiviral activity against HIV-1. The results indicated that certain compounds showed promising inhibitory effects with low IC50 values, suggesting their potential as lead compounds for further development in antiviral therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with derivatives such as 1-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]ethanone (CAS: 217186-15-7) . Key differences include:

- Bridge Type : The target compound uses a pyrimidinyl-sulfanyl bridge, whereas the analogue employs an ether (oxy) linkage. Sulfanyl groups may confer greater metabolic stability compared to ethers due to reduced susceptibility to oxidative cleavage.

- Substituent Position: The trifluoromethyl group in the target compound is located on the phenyl ring of the ethanone moiety, whereas the analogue places it on the pyridine ring.

Physicochemical Properties

Hypothetical data for the target compound (based on structural extrapolation) and experimental data for its analogue are compared below:

Bioactivity and Target Interactions

Evidence from bioactivity clustering studies indicates that trifluoromethylpyridine derivatives often target enzymes like cytochrome P450 or kinases , with activity profiles influenced by substituent positioning and bridging groups . For example:

- Ether-linked analogues (e.g., CAS 217186-15-7) may exhibit moderate herbicidal activity due to oxidative degradation in planta.

- Sulfanyl-bridged compounds (like the target molecule) could show prolonged bioactivity owing to sulfur’s resistance to hydrolysis, as seen in sulfonylurea herbicides .

Research Findings and Implications

Bioactivity Profile Correlation

Hierarchical clustering of 37 small molecules revealed that structural similarities (e.g., trifluoromethyl groups, heteroaromatic cores) correlate with shared bioactivity patterns, such as inhibition of acetylcholinesterase or DNA gyrase . The target compound’s pyrimidinyl-sulfanyl group may place it in a cluster with kinase inhibitors, distinct from ether-linked analogues.

Impact of Lumping Strategies

Lumping strategies, which group structurally similar compounds, predict that the target compound’s unique bridge and substituents would necessitate separate classification from ether-linked derivatives. This is critical for environmental modeling, where degradation pathways of sulfanyl bridges differ markedly from ethers .

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can purity be optimized?

The compound can be synthesized via nucleophilic substitution at the pyrimidine sulfur center, followed by coupling with a trifluoromethylphenyl ethanone precursor. Key steps include:

- Thiol-Pyrimidine Coupling : Use a base (e.g., NaH) to activate the pyrimidine-thiol group for reaction with a halogenated pyridine derivative .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers confirm the structural identity of this compound?

Combine multiple analytical techniques:

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond connectivity (e.g., using methods in ) .

- Spectroscopy : Compare experimental NMR (¹H, ¹³C, ¹⁹F) and HRMS data with simulated spectra from computational tools like Gaussian or ACD/Labs .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use a fume hood for synthesis steps involving volatile intermediates (e.g., thiols).

- Waste Disposal : Segregate halogenated waste in labeled containers for incineration .

Advanced Research Questions

Q. How should conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved during characterization?

- Cross-Validation : Repeat experiments under controlled conditions (e.g., deuterated solvents, standardized concentrations).

- Computational Refinement : Adjust DFT calculations (B3LYP/6-311+G(d,p)) to account for solvent effects or conformational flexibility. Compare results with crystallographic data .

- Dynamic NMR : Use variable-temperature studies to detect rotational barriers or tautomeric equilibria .

Q. What experimental design principles apply to studying this compound’s reactivity under varying pH conditions?

- Split-Plot Design : Assign pH levels (3–10) as subplots, with temperature (25°C, 40°C) as sub-subplots, using four replicates per condition .

- Analytical Methods : Monitor degradation via LC-MS with a pH-stable column (e.g., Zorbax SB-C18) and quantify intermediates using external calibration curves .

Q. Which computational methods predict this compound’s interactions with biological targets (e.g., enzymes)?

- Molecular Docking : Use AutoDock Vina to simulate binding to active sites (e.g., cytochrome P450). Validate with MD simulations (GROMACS) to assess stability over 100 ns .

- QSAR Modeling : Corrate substituent effects (e.g., Cl, CF₃) with inhibitory activity using descriptors like LogP and electrostatic potential maps .

Q. How can environmental fate studies be structured to evaluate this compound’s persistence?

- Laboratory Setup : Conduct OECD 301 biodegradation tests with activated sludge. Measure half-life via LC-MS/MS and identify metabolites .

- Field Simulations : Use fugacity models (e.g., EQC) to predict partitioning into water, soil, and air compartments based on Kow and vapor pressure .

Methodological Tables

Table 1. Key Analytical Parameters for Purity Assessment

| Technique | Conditions | Detection Limit | Reference |

|---|---|---|---|

| HPLC | C18 column, 70:30 MeOH/H₂O, 1 mL/min | 0.1% impurities | |

| ¹⁹F NMR | DMSO-d₆, 400 MHz, 128 scans | 5 ppm resolution |

Table 2. Computational Tools for Reactivity Studies

| Application | Software/Method | Output Metrics |

|---|---|---|

| Docking | AutoDock Vina | Binding energy (kcal/mol) |

| MD Simulations | GROMACS | RMSD, H-bond stability |

| QSAR | MOE | R², RMSE |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.